molecular formula C16H17BrN2 B2952311 (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 195984-33-9

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B2952311
CAS No.: 195984-33-9
M. Wt: 317.23
InChI Key: YWBSWMDDCHWDDE-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chiral benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

  • Benzyl group at position 3, contributing to lipophilicity and steric bulk.
  • (R)-configuration at the stereogenic center, influencing enantioselective biological activity .

Properties

IUPAC Name

(3R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2/c17-14-6-7-16-13(9-14)10-18-15(11-19-16)8-12-4-2-1-3-5-12/h1-7,9,15,18-19H,8,10-11H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBSWMDDCHWDDE-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C(N1)C=CC(=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine . Key steps may include:

  • Bromination: : Introduction of the bromo group at the 7th position of the benzene ring.

  • Formation of the Diazepine Ring: : Cyclization reactions to form the diazepine structure.

  • Benzyl Group Addition: : Introduction of the benzyl group at the 3rd position.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the benzyl group to a benzaldehyde or benzoic acid derivative.

  • Reduction: : Reduction of the diazepine ring or other substituents.

  • Substitution: : Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions often use alkyl halides or amines in the presence of a base.

Major Products Formed

  • Oxidation: : Benzaldehyde, benzoic acid, and their derivatives.

  • Reduction: : Reduced forms of the diazepine ring or other substituents.

  • Substitution: : Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine: has applications in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the biological activity and potential therapeutic uses.

  • Medicine: : Investigating its potential as a pharmaceutical agent.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism may involve binding to a receptor site, inhibiting an enzyme, or modulating a signaling pathway. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Bromo vs.
  • Benzyl vs. Vinyl : The benzyl group in the target compound increases LogP (lipophilicity) compared to vinyl-substituted analogs (2j, 2g, 2h), suggesting improved membrane permeability but lower aqueous solubility .
  • Stereochemical Purity : Enantiomeric excess (ee) for vinyl analogs ranges from 88–92%, indicating rigorous enantioselective synthesis conditions. The target compound’s ee remains unreported but likely depends on analogous Rh-catalyzed methods .

Structural and Conformational Differences

  • Crystal Packing : Unlike 2,2,4-trimethyl derivatives (), which adopt chair conformations with dihedral angles of ~17–21° between benzodiazepine and aromatic rings, the target’s benzyl group may induce greater torsional strain, altering solid-state packing and hydrogen-bonding networks .
  • Hydrogen Bonding: The absence of a sulfonyl or tosyl group (cf.

Pharmacological Implications

  • CYP Inhibition : Bromo and benzyl substituents may reduce CYP2D6/3A4 inhibition compared to CN/imidazole derivatives (CAS 195981-08-9) .
  • BBB Penetration : Higher LogP (~3.8) suggests moderate blood-brain barrier permeability, though bulkier substituents may hinder transport.

Biological Activity

(R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodiazepine class and is characterized by the presence of a bromine atom and a benzyl group. Its molecular formula is C17H20BrN2C_{17}H_{20}BrN_2 with a molecular weight of approximately 332.26 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exhibits various pharmacological effects:

  • Anxiolytic Activity : Similar to other benzodiazepines, this compound may possess anxiolytic properties. Studies have shown that benzodiazepines can modulate GABA_A receptors, leading to increased inhibitory neurotransmission.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects against prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549) cell lines .

The mechanism through which (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exerts its effects likely involves:

  • GABA_A Receptor Modulation : By enhancing GABAergic activity in the central nervous system, it may alleviate anxiety and exert sedative effects.
  • Inhibition of Cancer Cell Proliferation : The compound's structural features may allow it to interfere with cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine:

Cell Line IC50 (µM) Mechanism
DU-1450.054Induction of apoptosis
HeLa0.048Inhibition of tubulin assembly
A5490.011Cell cycle arrest in G2/M phase

These results indicate that the compound has significant antiproliferative effects on various cancer cell lines .

Case Studies

In a recent study focusing on molecular hybrids that include benzodiazepine derivatives:

  • Compound Efficacy : The study reported that derivatives similar to (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine exhibited enhanced activity against multiple cancer types compared to standard treatments.

Q & A

Q. Q: What are the established synthetic routes for (R)-3-benzyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, and how can reaction conditions be optimized for yield and enantiomeric purity?

A: Synthesis typically involves cyclization of intermediates derived from halogenated precursors. For example:

  • Chloroacetylation : Ethyl 3-aminonaphthofuran-2-carboxylate derivatives can be converted to chloroacetyl intermediates, followed by bromination (e.g., using Br₂ or NBS) to introduce the bromo group .
  • Cyclization : Methanolic ammonia or other nucleophiles promote ring closure to form the diazepine core. Enantiomeric purity is achieved via chiral catalysts (e.g., Rhodium-BINAP complexes) or chiral resolution .
  • Optimization : Reaction temperature (323 K used in related syntheses), solvent polarity, and stoichiometric ratios of reagents (e.g., NaBH₄ for reductions) are critical. For brominated analogs, steric hindrance from the benzyl group may require prolonged reaction times .

Basic Research Question

Q. Q: How is the crystal structure of this compound determined, and what conformational features are critical for its stability?

A:

  • Data Collection : Single-crystal X-ray diffraction (e.g., Bruker Kappa APEXII CCD) with MoKα radiation (λ = 0.71073 Å) is standard. Absorption correction (e.g., SADABS) and refinement via SHELXL/SHELXS are used .
  • Conformational Analysis :
    • The diazepine ring adopts a chair conformation , as seen in analogs like 2,2,4-trimethyl derivatives (dihedral angles: 17.42–21.15° between benzyl and diazepine planes) .
    • Bromine’s electronegativity may influence packing via halogen bonding, though hydrogen bonds (N–H⋯O, O–H⋯N) dominate in related structures .
  • Refinement Metrics : Target R-values < 0.05 (e.g., R₁ = 0.051 in P2₁/c space group) ensure accuracy. Disordered atoms (e.g., benzyl groups) require constraints .

Advanced Research Question

Q. Q: How does the bromine substituent at the 7-position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what methodological adjustments are needed for functionalization?

A:

  • Reactivity : The bromine atom serves as a leaving group, enabling palladium-catalyzed couplings. However, steric bulk from the benzyl group may reduce reaction rates.
  • Optimization :
    • Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
    • Microwave-assisted heating (e.g., 100°C, 30 min) improves yields in Suzuki reactions with arylboronic acids .
    • Monitor regioselectivity: The diazepine’s electron-rich ring may direct coupling to the bromine site, but competing C–H activation is possible .
  • Validation : LC-MS and ¹H/¹³C NMR track functionalization. Compare coupling efficiency with non-brominated analogs to quantify bromine’s impact .

Advanced Research Question

Q. Q: What strategies resolve contradictions in biological activity data between in vitro assays and in vivo models for this compound?

A:

  • In Vitro/In Vivo Discrepancies :
    • Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP2C19/3A4 inhibition, as seen in related benzodiazepines) using liver microsomes .
    • Blood-Brain Barrier (BBB) Penetration : Log P values (~3.07 predicted) and P-gp substrate status (e.g., YES per SVM models) influence CNS activity .
  • Experimental Design :
    • Use isotopic labeling (³H/¹⁴C) to track pharmacokinetics.
    • Pair in vitro receptor binding assays (e.g., GABAₐ or dopamine D1-like receptors) with behavioral studies in rodents .
    • Address solubility issues (0.000394 mg/mL predicted) via prodrug strategies or nanoformulations .

Advanced Research Question

Q. Q: How can computational methods (e.g., DFT, molecular docking) predict the enantiomer-specific interactions of this compound with biological targets?

A:

  • Docking Workflow :
    • Protein Preparation : Use crystal structures of targets (e.g., GABAₐ receptor PDB: 6HUP) with protonation states adjusted to pH 7.4.
    • Ligand Parameterization : Optimize (R)-enantiomer geometry via DFT (B3LYP/6-31G*) to calculate electrostatic potentials .
    • Binding Affinity : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. The benzyl group’s π-π stacking with Phe residues often drives selectivity .
  • Validation :
    • Match computational ΔG values with SPR or ITC data.
    • Synthesize (S)-enantiomer and compare activity to confirm chiral specificity .

Basic Research Question

Q. Q: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

A:

  • Chromatography :
    • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers. Retention times compared to racemic standards .
    • LC-MS : ESI+ mode detects [M+H]⁺ ions (expected m/z ~385 for C₁₇H₁₈BrN₂). Monitor for dehalogenation byproducts .
  • Spectroscopy :
    • ¹H NMR : Benzyl protons (δ 3.8–4.2 ppm) and NH (δ 5.1 ppm) confirm substitution patterns.
    • X-ray Crystallography : Absolute configuration assigned via Flack parameter (< 0.1) .

Advanced Research Question

Q. Q: How do solvent polarity and temperature affect the compound’s stability during long-term storage?

A:

  • Degradation Pathways : Hydrolysis of the diazepine ring or debromination under acidic/alkaline conditions.
  • Stability Studies :
    • Store at -20°C in argon to prevent oxidation. Aqueous solubility < 0.001 mol/L necessitates lyophilization for aqueous buffers .
    • Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks. Related compounds show < 2% impurity under inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.